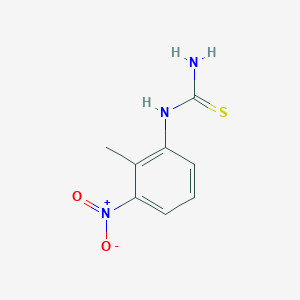

(2-Methyl-3-nitrophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-5-6(10-8(9)14)3-2-4-7(5)11(12)13/h2-4H,1H3,(H3,9,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMARWYVXAGHIER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Methyl 3 Nitrophenyl Thiourea

Foundational Synthetic Routes to N-Aryl Thioureas

The synthesis of N-aryl thioureas is a well-established area of organic chemistry, with several reliable methods for constructing the characteristic thiourea (B124793) scaffold. These methods offer versatility in introducing a wide range of substituents to the aryl ring, allowing for the creation of a diverse library of compounds.

Synthesis from Substituted Anilines and Isothiocyanates

The most prevalent and straightforward method for synthesizing N-aryl thioureas involves the reaction of a substituted aniline (B41778) with an appropriate isothiocyanate. researchgate.netnih.gov This reaction is a nucleophilic addition of the amine group to the electrophilic carbon atom of the isothiocyanate. nih.gov The general scheme for this synthesis is as follows:

Ar-NH₂ + S=C=N-R' → Ar-NH-C(=S)-NH-R'

Where 'Ar' represents an aryl group and 'R' can be an alkyl or another aryl group. In the context of (2-Methyl-3-nitrophenyl)thiourea, the substituted aniline would be 2-methyl-3-nitroaniline (B147196).

The reaction is often carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. The reactivity of the starting materials plays a crucial role; for instance, electron-withdrawing groups on the aryl isothiocyanate can enhance its reactivity towards the aniline. nih.gov This method is widely employed due to its simplicity, high yields, and the commercial availability of a vast array of anilines and isothiocyanates. mdpi.comuobabylon.edu.iq

A study by Li and coworkers demonstrated the synthesis of various diarylthioureas by reacting different aryl isothiocyanates with several anilines. beilstein-journals.org The reactions were conducted by manual grinding, and the products were obtained in high yields (89–98%) after recrystallization. beilstein-journals.org This solvent-free approach highlights the efficiency of this synthetic route. beilstein-journals.org

Alternative Synthetic Pathways for Thiourea Scaffold Construction

One notable alternative involves the use of carbon disulfide (CS₂) as a thiocarbonyl source. researchgate.netorganic-chemistry.org This method typically proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt from the reaction of an amine with CS₂, which then reacts with another amine to yield the thiourea. nih.gov This approach can be used for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org A key advantage is the ability to generate the isothiocyanate intermediate in the same reaction vessel, avoiding its isolation. nih.gov

Other methods for thiourea synthesis include:

The reaction of amines with dithiocarbamates. mdpi.com

The use of other compounds containing a C=S bond. mdpi.com

The conversion of other thioureas into the desired product. mdpi.com

The direct formation of the C=S bond. mdpi.com

These alternative routes provide chemists with a broader range of options for synthesizing thiourea derivatives, accommodating different starting materials and reaction conditions.

Targeted Synthesis and Optimization of this compound

The specific synthesis of this compound involves the strategic selection of precursors and the optimization of reaction conditions to maximize yield and purity. The principles of green chemistry are also increasingly being applied to make the synthesis more sustainable.

Precursor Synthesis: Derivatization of 2-Methyl-3-nitrophenyl Moiety

The key precursor for the synthesis of this compound is 2-methyl-3-nitroaniline. This compound can be synthesized through the nitration of 2-methylaniline (o-toluidine). However, direct nitration can lead to a mixture of isomers. A more controlled approach involves the nitration of a precursor like 2-methylphenylacetic acid. One patented method describes the synthesis of 2-methyl-3-nitrophenylacetic acid by nitrating 2-methylphenylacetic acid with nitric acid in the presence of acetic anhydride. google.com This intermediate can then be converted to 2-methyl-3-nitroaniline through further synthetic steps.

Another critical precursor is the isothiocyanate. While various isothiocyanates can be used, a common approach is to generate it in situ. For instance, reacting an amine with carbon disulfide can produce a dithiocarbamate, which can then be converted to the corresponding isothiocyanate. beilstein-journals.org

A study on the synthesis of 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea derivatives utilized the reaction of a heterocyclic isothiocyanate with nitroaniline in dimethylformamide. researchgate.nete3s-conferences.org This highlights the adaptability of the isothiocyanate-aniline reaction to various substituted precursors.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted, including:

Solvent: The choice of solvent can significantly impact reaction rates and product solubility. Solvents like ethanol, acetone, and dimethylformamide are commonly used. nih.govuobabylon.edu.iqresearchgate.net In some cases, solvent-free conditions, such as mechanochemical grinding, have proven to be highly effective. nih.gov

Temperature: Reactions are often carried out at room temperature or with heating (reflux) to increase the reaction rate. uobabylon.edu.iqresearchgate.net The optimal temperature depends on the reactivity of the specific substrates.

Catalyst: While many thiourea syntheses proceed without a catalyst, certain reactions can be accelerated. For example, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been used to improve the yield of N-acyl thiourea derivatives. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure completion. This can range from a few minutes under mechanochemical conditions to several hours for reactions in solution. nih.govuobabylon.edu.iq

Base: In some synthetic pathways, particularly those involving carbon disulfide, a base such as potassium hydroxide (B78521) or an inorganic base like sodium hydroxide or potassium carbonate is used to facilitate the formation of the dithiocarbamate intermediate. nih.govbeilstein-journals.org

A study on the synthesis of 1,3-diphenyl thiourea from nitrobenzene (B124822) and phenyl isocyanate optimized conditions by testing various solvents and catalyst amounts. nih.gov Water was found to be the optimal solvent in the presence of a specific catalyst. nih.gov Such optimization studies are essential for developing efficient and scalable synthetic protocols.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of thioureas, several green approaches have been developed:

Use of Greener Solvents: Water is an ideal green solvent, and its use in thiourea synthesis has been explored. mdpi.comresearchgate.net "On-water" reactions, where the reaction occurs at the interface of water and insoluble reactants, can offer high chemoselectivity and simple product isolation. organic-chemistry.org Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been employed as both catalysts and reaction media. researchgate.netrsc.org

Solvent-Free Reactions: Mechanochemical synthesis, which involves grinding solid reactants together, eliminates the need for solvents. nih.gov This method is often faster and can lead to higher yields with minimal workup. nih.gov Microwave-assisted synthesis on a solid support like alumina (B75360) is another solvent-free approach. researchgate.net

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are considered green. The direct reaction of isocyanides with amines and elemental sulfur is an example of a completely atom-economic reaction for thiourea synthesis. organic-chemistry.org

Catalyst-Free and Recyclable Catalysts: Developing catalyst-free reactions or using recyclable catalysts reduces waste and cost. researchgate.netresearchgate.net For instance, some deep eutectic solvent systems can be recovered and reused multiple times without a significant loss in activity. researchgate.netrsc.org

The synthesis of thiourea derivatives from nitrobenzenes using nickel nanoparticles immobilized on a modified metal-organic framework (MOF) in water represents a green and efficient catalytic approach. nih.gov These advancements pave the way for more sustainable manufacturing of this compound and other related compounds.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. For this compound, derivatization is a key strategy to explore its SAR. This involves systematically altering the molecule's structure to identify which functional groups are essential for its activity, and to optimize properties like potency, selectivity, and metabolic stability.

The core structure of this compound offers several sites for chemical modification. The thiourea moiety (-NH-C(S)-NH-) and the substituted phenyl ring are primary targets for derivatization to generate a library of analogues for SAR studies.

N-Substitution: The hydrogen atoms on the nitrogen atoms of the thiourea group can be replaced with a wide variety of substituents. This is a common strategy for synthesizing libraries of thiourea derivatives. semanticscholar.org For instance, reacting the parent amine (2-methyl-3-nitroaniline) with different isothiocyanates (R-N=C=S) can produce a range of N'-substituted analogues. Alternatively, the existing thiourea can be further functionalized. Acyl groups, such as pivaloyl, can be added to create N-acylthiourea derivatives, which has been demonstrated with related nitrophenylthiourea compounds. researchgate.net These modifications can significantly alter the compound's electronic properties, hydrogen bonding capacity, and steric profile, which are crucial for receptor binding. nih.gov

Aromatic Ring Modifications: The phenyl ring provides further opportunities for structural diversification. The existing methyl and nitro groups influence the ring's reactivity and can direct further substitutions. While the nitro group is strongly deactivating, nucleophilic aromatic substitution (SNAr) reactions could potentially replace other substituents on the ring under specific conditions. researchgate.net Modifications could also include:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH2), which can then be further functionalized through diazotization or acylation, creating a new set of derivatives with vastly different electronic and steric properties.

Modification of the Methyl Group: The methyl group could potentially be oxidized to a carboxylic acid or a hydroxymethyl group, introducing new points for hydrogen bonding or further conjugation.

These systematic modifications allow researchers to map the structural requirements for biological activity. nih.govnih.gov

Table 1: Examples of Derivatization Strategies for SAR Studies

Fusing a heterocyclic ring system to the this compound scaffold is an advanced derivatization strategy. This approach creates more rigid and structurally complex molecules, which can lead to higher binding affinity and selectivity for a biological target. The thiourea moiety is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. nih.gov

Common strategies involve intramolecular cyclization reactions, where the reactive groups on the parent molecule react to form a new ring. For example:

Benzothiazole (B30560) Synthesis: The thiourea group, in conjunction with a reactive site on the aromatic ring, can be used to construct fused benzothiazole rings. This often involves the generation of an ortho-amino-thiophenol intermediate, which can then cyclize.

Thiadiazole and Thiophene Formation: Research has shown that thiourea derivatives can be used to synthesize heterocycles like thiadiazoles and thiophenes, which have demonstrated significant biological activity. nih.gov For this compound, this might involve reacting it with α-halocarbonyl compounds, leading to the formation of a thiazoline (B8809763) ring, which can be a precursor to other systems.

Benzimidazolidine-2-thione Formation: In some cases, thiourea derivatives can undergo cyclization to form benzimidazolidine-2-thiones, especially when starting from ortho-phenylenediamine precursors. nih.gov A similar strategy could be envisioned if the nitro group on the parent compound is first reduced to an amine.

These cyclization reactions often result in novel molecular scaffolds with distinct three-dimensional shapes, significantly expanding the chemical space explored in SAR studies.

Table 2: Potential Heterocyclic Systems from this compound

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. thieme.de This strategy is highly efficient for generating large libraries of structurally diverse compounds for high-throughput screening and SAR studies. researchgate.net

For this compound, MCRs can be employed by using one of its precursors as a key building block. For example, 2-methyl-3-nitroaniline can be a component in an MCR. A prominent example is the Ugi four-component reaction, which combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to produce a complex α-acylamino carboxamide.

A hypothetical MCR strategy involving a precursor to our target compound could be:

Component A: 2-methyl-3-nitroaniline (the amine)

Component B: A diverse set of aldehydes or ketones (the carbonyl compound)

Component C: A diverse set of carboxylic acids

Component D: A diverse set of isocyanides

By systematically varying components B, C, and D, a large library of compounds can be rapidly synthesized, each bearing the core 2-methyl-3-nitrophenyl motif but with significant structural diversity at other positions. Another approach is the Asinger reaction, which uses components like sulfur, ammonia (B1221849) (or an amine), and oxo compounds to create 3-thiazolines and other sulfur-containing heterocycles. nih.gov The efficiency and diversity-oriented nature of MCRs make them an ideal strategy for quickly exploring the SAR of the (2-Methyl-3-nitrophenyl) scaffold. youtube.com

Table 3: Hypothetical Ugi Four-Component Reaction for Library Generation

Table of Mentioned Compounds

Advanced Structural Elucidation Techniques for 2 Methyl 3 Nitrophenyl Thiourea

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of (2-Methyl-3-nitrophenyl)thiourea by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and proton environments within a molecule. For thiourea (B124793) derivatives, ¹H and ¹³C NMR provide key insights into the compound's structure.

In ¹H NMR spectroscopy of related thiourea compounds, the protons of the thiourea group typically appear as a broad signal. For instance, in pure thiourea, these protons resonate around 7.66 ppm in DMSO-d₆. researchgate.net The aromatic protons of the nitrophenyl group in similar structures are observed in the range of 7.50 to 8.50 ppm. nih.gov The methyl group protons on the phenyl ring would be expected to appear as a distinct singlet in the aliphatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The thiocarbonyl carbon (C=S) is a key marker, with a characteristic chemical shift. For example, the thiocarbonyl carbon in pure thiourea appears at 181.95 ppm. researchgate.net The carbons of the aromatic ring and the methyl group will have distinct signals that can be assigned based on their chemical environment.

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Thiourea (NH) | ~7.7 (broad) |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 |

| ¹H | Methyl (CH₃) | ~2.5 |

| ¹³C | Thiocarbonyl (C=S) | ~182 |

| ¹³C | Aromatic (Ar-C) | 120 - 150 |

| ¹³C | Methyl (CH₃) | ~20 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. researchgate.netacs.orgnih.gov

Infrared (IR) Spectroscopy:

The IR spectrum of a thiourea derivative will show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. researchgate.net Key expected vibrations include:

N-H stretching: These vibrations from the thiourea moiety typically appear in the region of 3100-3400 cm⁻¹. researchgate.net

C=S stretching: The thiocarbonyl group vibration is a crucial indicator and is generally observed in the range of 700-850 cm⁻¹.

NO₂ stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. longdom.org

Aromatic C-H and C=C stretching: These vibrations from the phenyl ring will appear at their characteristic frequencies.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The C=S bond, due to its polarizability, often gives a strong signal in the Raman spectrum, aiding in its identification. researchgate.net

Table 2: Key Vibrational Frequencies for Thiourea and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C=S (Thiocarbonyl) | Stretching | 700 - 850 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| N-C-S | Bending | ~494 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. researchgate.netnih.govsynhet.com For this compound, high-resolution mass spectrometry would provide the exact mass, allowing for the confirmation of its molecular formula.

The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and subsequent fragmentation could involve the loss of the nitro group (NO₂), the thiourea side chain, or other fragments, providing structural clues. The fragmentation of the thiourea moiety itself is also a known process. nist.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. acs.orgnih.govnih.govnih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound is stabilized by a network of intermolecular interactions. nih.govnih.gov

Hydrogen Bonding: The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the oxygen atoms of the nitro group and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors. nih.govnih.govresearchgate.net These hydrogen bonds play a crucial role in forming the supramolecular architecture of the crystal. Both intramolecular and intermolecular hydrogen bonds can be identified and characterized through X-ray diffraction data. nih.govrsc.org

Polymorphism and Crystallographic Studies of this compound

Detailed crystallographic data for this compound, including its crystal system, space group, unit cell dimensions, and atomic coordinates, are not available in the published literature. Consequently, an analysis of its crystal packing, hydrogen bonding patterns, and potential for polymorphism cannot be conducted.

Conformational Analysis and Tautomerism in Thiourea Systems

A specific conformational analysis of this compound, identifying its stable conformers and the energy barriers between them, has not been reported. While thioureas can exist in thione-thiol tautomeric forms, the specific equilibrium and the factors influencing it for the title compound have not been experimentally or computationally investigated in the available literature.

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Nitrophenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental characteristics of molecules like (2-Methyl-3-nitrophenyl)thiourea.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the relationship between structure, stability, and global chemical reactivity of various compounds. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, can predict molecular geometries, spectroscopic properties, and reactivity descriptors. researchgate.netnih.gov For instance, the optimized molecular structure obtained from DFT calculations allows for the prediction of bond lengths and the inference of physical and chemical properties. researchgate.net The electronic properties and reactivity of thiourea (B124793) derivatives are influenced by the substituents on the phenyl ring.

Theoretical studies on related thiourea derivatives have demonstrated the utility of DFT in understanding their chemical reactivity. nih.gov For example, in the reaction of maleimide (B117702) with thiourea, DFT calculations have been used to model reaction profiles and compare atomic charges and frontier orbital energies to predict the most likely reaction pathway. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable, less stable, and more reactive, indicating a greater ease of charge transfer within the molecule. researchgate.netscienceopen.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. researchgate.netnih.gov These descriptors provide a quantitative basis for understanding the chemical behavior of compounds. researchgate.net

Table 1: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. scienceopen.commdpi.com |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. scienceopen.commdpi.com |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of the ability of an atom or molecule to attract electrons. mdpi.com |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 = -χ | The negative of electronegativity, representing the escaping tendency of electrons. researchgate.netmdpi.com |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of the resistance of a molecule to change its electron configuration. researchgate.netmdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of a molecule to undergo electronic change. researchgate.netmdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. nih.govmdpi.com |

Note: These relationships are based on Koopmans' theorem and provide approximate values for the reactivity descriptors.

For a related compound, the calculated HOMO-LUMO energy gap was found to be 4.25 eV, indicating a significant charge transfer phenomenon within the molecule. researchgate.net The specific values for this compound would require dedicated DFT calculations.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. scienceopen.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. scienceopen.comresearchgate.net

Molecular Modeling and Dynamics

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the conformational flexibility and behavior of molecules in different environments.

Conformational Analysis and Energy Landscapes

Thiourea derivatives can exist in different conformations due to rotation around single bonds, such as the C-N bonds of the thiourea moiety. acs.org These conformations, often referred to as syn and anti, can have different energies and stabilities. acs.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them, creating an energy landscape for the molecule.

Studies on similar urea (B33335) and thiourea derivatives have shown that different conformers can be stabilized in the solid state through interactions with solvent molecules. acs.org The specific conformation adopted can be influenced by factors like intramolecular hydrogen bonding and steric hindrance from substituents. For this compound, the presence of the methyl and nitro groups on the phenyl ring would significantly influence its preferred conformation.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of how a molecule like this compound behaves in a solvent, accounting for the dynamic interactions between the solute and solvent molecules.

MD simulations can be used to assess the stability of different conformations in solution and to study the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. nih.gov For example, simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. The evaluation of solvent effects can also be carried out using continuum models like the Polarizable Continuum Model (PCM), which can be applied in conjunction with DFT calculations to study properties in different solvents. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

The exploration of this compound and its derivatives within the realm of computational chemistry has provided significant insights into their potential as biologically active agents. Through the application of Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, researchers have been able to dissect the structural features crucial for their activity and predict their interactions with various biological targets. These computational approaches are instrumental in the rational design of novel therapeutic agents.

While specific, in-depth computational studies exclusively focused on this compound are not extensively available in public literature, a wealth of information can be gleaned from studies on structurally related thiourea derivatives. These studies on analogous compounds, particularly those bearing nitrophenyl moieties, offer a robust framework for understanding the probable computational behavior of this compound.

QSAR studies on thiourea derivatives have been instrumental in correlating their chemical structures with their biological activities. nih.govnih.gov These models often reveal that the electronic and steric properties of the substituents on the phenyl rings, as well as the hydrogen-bonding capacity of the thiourea group, are critical determinants of their potency. For instance, a QSAR study on a series of thiourea derivatives highlighted the importance of hydrophobic and electronic parameters in their anticancer activity. nih.gov Such models can be instrumental in predicting the activity of new derivatives and prioritizing them for synthesis and further testing.

Molecular docking is another powerful computational tool that has been widely applied to thiourea derivatives to elucidate their binding mechanisms at a molecular level. nih.govresearchgate.net These simulations predict how a ligand, such as this compound, might fit into the binding site of a protein and the nature of the intermolecular interactions that stabilize the complex.

Both ligand-based and structure-based drug design strategies have been effectively employed in the study of thiourea derivatives, providing a dual-pronged approach to the discovery of new therapeutic agents. ufv.br

Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, ligand-based methods rely on the information from a set of known active molecules to develop a pharmacophore model. For thiourea derivatives, a common pharmacophore model would likely include a hydrogen bond donor feature associated with the N-H groups of the thiourea moiety, a hydrogen bond acceptor feature from the sulfur atom, and aromatic/hydrophobic features from the phenyl rings. The 2-methyl and 3-nitro substitutions on the phenyl ring of this compound would significantly influence the shape and electronic properties of the molecule, and thus, its pharmacophoric features. The nitro group, being a strong electron-withdrawing group, can enhance the hydrogen-bonding capability of the adjacent N-H group.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is available, structure-based drug design becomes a potent tool. This approach involves docking the ligand into the active site of the receptor to predict its binding conformation and affinity. Numerous studies have utilized molecular docking to investigate the interactions of thiourea derivatives with various enzymes and receptors implicated in diseases like cancer. nih.gov For instance, docking studies of thiourea derivatives into the active sites of protein kinases have revealed key interactions with amino acid residues, often involving hydrogen bonds with the thiourea group and hydrophobic interactions with the aromatic rings. Based on studies of analogous compounds, it can be inferred that the this compound would likely bind to protein targets through a combination of hydrogen bonds and hydrophobic interactions.

Molecular docking simulations allow for the prediction of binding affinities, typically expressed as a docking score or binding energy, and the specific interactions that stabilize the ligand-receptor complex. While specific data for this compound is not available, the following tables summarize findings from docking studies of structurally related thiourea derivatives against various biological targets, which can provide a proxy for understanding its potential interactions.

Table 1: Predicted Binding Affinities of Representative Thiourea Derivatives

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | HER2 | - | ufv.br |

| Thiazole-thiourea hybrid | AChE and BChE | - | |

| Bis-thiourea derivatives | Urease Enzyme | - | |

| Thiourea-iron (III) metal complexes | NUDT5 | - | researchgate.net |

| Thiazole derivatives | Tubulin | -13.88 to -14.50 | researchgate.net |

This table is illustrative and based on data for various thiourea derivatives, not specifically this compound.

The predicted binding affinities for these related compounds suggest that thiourea derivatives can form stable complexes with their biological targets. The negative binding energy values indicate favorable interactions.

Table 2: Predicted Interaction Modes of Representative Thiourea Derivatives with Biological Targets

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative | HER2 | Not specified | Hydrogen bonding and hydrophobic interactions | ufv.br |

| Thiazole-thiourea hybrid | AChE and BChE | Not specified | Not specified | |

| Bis-thiourea derivatives | Urease Enzyme | Not specified | 2D interactions | |

| Thiazole derivative (5c) | Tubulin | AsnB249, AsnA101 | Sulfur bond, arene-H bond | researchgate.net |

| Thiourea derivative (3i) | Mycobacterium tuberculosis InhA | Met98 | Hydrogen bonds |

This table is illustrative and based on data for various thiourea derivatives, not specifically this compound.

Mechanistic Investigations of Biological Activities of 2 Methyl 3 Nitrophenyl Thiourea Derivatives

Enzyme Inhibition and Activation Mechanisms

The ability of (2-Methyl-3-nitrophenyl)thiourea derivatives to interact with and modulate the activity of various enzymes is a cornerstone of their biological effects. These interactions are often driven by the structural features of the thiourea (B124793) core, complemented by the electronic and steric properties of the substituted phenyl ring.

Studies on Esterase and Protease Inhibition

Thiourea derivatives have been investigated for their potential to inhibit esterases and proteases, enzymes crucial in numerous physiological and pathological processes. While specific studies on this compound are limited, research on related acyl thiourea derivatives provides valuable insights. For instance, a series of pyrimidine-linked acyl thiourea derivatives has been shown to be effective inhibitors of proteinase K. nih.gov The inhibitory potential was found to be influenced by the nature of the substituent on the phenyl ring, with electron-withdrawing groups enhancing the activity. nih.gov This suggests that the nitro group in this compound could contribute favorably to protease inhibition.

Protease inhibitors often work by forming a complex with the enzyme, blocking the active site and preventing the substrate from binding. nih.gov The thiourea moiety, with its ability to form hydrogen bonds and coordinate with metal ions, can play a crucial role in this interaction.

Exploration of Kinase Inhibition (e.g., MK-2, EGFR, VEGFR2)

Kinases are a major class of enzymes that are often dysregulated in cancer and other diseases, making them attractive targets for drug development. Thiourea derivatives have shown promise as kinase inhibitors. itwreagents.com The general structure of many kinase inhibitors includes a heterocyclic ring system that can interact with the ATP-binding site of the kinase. While not a classic heterocyclic core, the thiourea scaffold can be incorporated into larger molecules that target these enzymes.

Specifically, derivatives of thiourea have been explored as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netmdpi.com The presence of a nitrophenyl group has been identified in some studies as a feature that can contribute to the inhibitory activity against these kinases. The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathway. researchgate.net

Computational studies on thiourea analogs as inhibitors of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) have also been conducted. These studies suggest that specific substitutions on the aromatic rings are crucial for enhancing the inhibitory potency. mdpi.com

Sirtuin-1 (SIRT1) Inhibition Studies and Related Pathways

Sirtuin-1 (SIRT1), a class III histone deacetylase, is a key regulator of various cellular processes, including gene expression, metabolism, and cell survival. Its overexpression in certain cancers has made it a target for anticancer drug development. nih.gov Thiourea derivatives have emerged as a significant class of SIRT1 inhibitors. nih.gov

The mechanism of SIRT1 inhibition by thiourea-based compounds is thought to be mechanism-based, where the inhibitor mimics the natural substrate and is processed by the enzyme at a much slower rate. nih.gov Some thiourea derivatives have shown potent inhibition of SIRT1, comparable to established inhibitors. nih.gov Computational studies have been employed to understand the interaction of thiourea derivatives with the SIRT1 active site, suggesting that these compounds can form stable complexes and inhibit its deacetylase activity. mdpi.com Inhibition of SIRT1 can lead to the acetylation of various protein targets, including those in the mitochondria, which can trigger downstream events leading to cell death. nih.gov

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. carlroth.com Thiourea derivatives have been investigated as potential AChE inhibitors. nih.gov

The inhibitory mechanism of these compounds often involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine. nih.gov Structure-activity relationship studies have shown that the nature of the substituents on the thiourea scaffold significantly influences the inhibitory activity. nih.gov For instance, the presence of specific aromatic or heterocyclic rings can enhance the binding affinity to the enzyme's active site. While direct studies on this compound are not extensively reported, the presence of the substituted phenyl ring suggests potential for interaction with the active site gorge of AChE.

Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular pathways, ultimately influencing cell fate.

Investigations into Apoptosis Induction and Cell Cycle Regulation

A growing body of evidence suggests that thiourea derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov The presence of a nitrophenyl group in thiourea derivatives has been associated with cytotoxic activity against various cancer cell lines. researchgate.net

The induction of apoptosis by these compounds can occur through various mechanisms. Some diarylthiourea derivatives have been shown to arrest the cell cycle in the S phase and activate caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov This suggests an intrinsic apoptotic route. The cell cycle is a tightly regulated process, and its disruption can lead to cell death. nih.gov Flow cytometry analysis of cells treated with certain thiourea derivatives has shown an accumulation of cells in specific phases of the cell cycle, indicating cell cycle arrest. nih.gov For example, some N,N'-diarylthiourea derivatives have been found to cause cell cycle arrest at the S phase in breast cancer cells. nih.gov

Table 1: Investigated Biological Activities of Thiourea Derivatives

| Biological Target/Process | Class of Thiourea Derivative | Observed Effect | Potential Mechanism |

| Protease K | Pyrimidine linked acyl thiourea | Inhibition | Complex formation at the active site |

| Kinases (EGFR, VEGFR-2) | Diarylthioureas | Inhibition | ATP-competitive inhibition |

| SIRT1 | Thiourea derivatives | Inhibition | Mechanism-based inhibition |

| Acetylcholinesterase | Phenylthioureas | Inhibition | Active site binding |

| Apoptosis | Diarylthioureas, Nitrophenylthioureas | Induction | Caspase activation, cell cycle arrest |

| Cell Cycle | Diarylthioureas | Arrest (e.g., S phase) | Modulation of cell cycle regulators |

Studies on Modulation of Interleukin-6 Levels and Inflammatory Responses

While direct studies on the modulation of Interleukin-6 (IL-6) by this compound are not extensively documented in the available literature, research on related compounds provides insights into potential anti-inflammatory activities. For instance, certain polysaccharide-based compounds have been shown to inhibit the secretion of pro-inflammatory cytokines, including IL-6. This suggests that compounds with specific structural motifs may interfere with inflammatory pathways. The investigation into the anti-inflammatory effects of thiourea derivatives is an emerging area of research, with a focus on how these molecules interact with the complex network of inflammatory mediators.

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, including cancer. nih.govnih.gov While specific studies detailing the modulation of the Wnt/β-catenin pathway by this compound are not prevalent, the broader class of thiourea derivatives has been investigated for their anticancer properties. biointerfaceresearch.commdpi.com The therapeutic potential of targeting the Wnt/β-catenin pathway is significant, as its aberrant activation is a hallmark of many cancers. nih.gov The interaction of small molecules, such as thiourea derivatives, with components of this pathway could offer a strategy for therapeutic intervention. The structural features of this compound, including the presence of aromatic and nitro groups, may influence its potential to interact with protein targets within this signaling cascade.

Interactions with Macromolecules

The biological effects of small molecules are often predicated on their interactions with essential macromolecules like DNA and proteins. The unique structural characteristics of thiourea derivatives, including the presence of both hydrogen bond donors and acceptors, facilitate these interactions. biointerfaceresearch.com

Thiourea derivatives have been shown to interact with DNA through various binding modes, including intercalation and groove binding. mdpi.comnih.gov Studies on bis-acyl-thiourea derivatives have suggested a mixed-mode of binding, involving both partial intercalation between DNA base pairs and interactions within the DNA grooves. mdpi.com The nature and position of substituents on the phenyl ring of thiourea derivatives can significantly influence the DNA binding mode and affinity. nih.gov For this compound, the electron-withdrawing nitro group and the electron-donating methyl group are expected to play a crucial role in its DNA binding properties. Electron-donating substituents have been observed to favor intercalation, while electron-withdrawing groups may lead to partial intercalation with weaker binding affinity. nih.gov The formation of a bulky complex between a thiourea derivative and DNA can be confirmed by techniques such as cyclic voltammetry, where a decrease in the diffusion coefficient of the compound is observed upon DNA addition. nih.gov

The interaction of thiourea derivatives with proteins is a key aspect of their mechanism of action. epa.govnih.gov The sulfur and nitrogen atoms of the thiourea moiety are capable of forming hydrogen bonds with amino acid residues in the active sites of proteins. nih.gov This interaction can lead to the inhibition of enzyme activity or the modulation of protein function. For example, certain thiourea derivatives have been designed to target and inhibit the K-Ras protein, which is frequently mutated in non-small cell lung cancer. nih.gov The binding affinity and selectivity of these compounds are influenced by their structural features, which allow them to fit into specific binding pockets of the target protein. biointerfaceresearch.comnih.gov The identification of the protein targets of this compound is essential for elucidating its biological activities.

Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. farmaciajournal.com Thiourea and its derivatives have been recognized for their antioxidant properties, primarily their ability to scavenge free radicals. researchgate.nethueuni.edu.vn

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging activity of compounds. farmaciajournal.commdpi.com In this assay, an antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a change in color that can be measured spectrophotometrically. mdpi.com The efficiency of a compound as a radical scavenger is often expressed as its IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various thiourea derivatives have demonstrated their capacity to scavenge DPPH radicals, with the antioxidant activity being dependent on the specific substituents on the thiourea scaffold. farmaciajournal.comresearchgate.nethueuni.edu.vn For instance, the IC50 values for the DPPH radical scavenging activity of two different thiourea derivatives, 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU), have been reported to be 0.710 ± 0.001 mM and 11.000 ± 0.015 mM, respectively, indicating that DPTU is a more potent radical scavenger than BPTU. researchgate.net Another study on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) reported an IC50 value of 1.3 × 10-3 M for DPPH radical scavenging. hueuni.edu.vn The mechanism of antioxidant activity is believed to involve hydrogen atom transfer (HAT) from the thiourea derivative to the free radical. hueuni.edu.vnhueuni.edu.vn

Table 1: DPPH Radical Scavenging Activity of Selected Thiourea Derivatives

| Compound | IC50 Value (mM) | Reference |

| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | researchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | researchgate.net |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1.3 | hueuni.edu.vn |

Applications of 2 Methyl 3 Nitrophenyl Thiourea in Specialized Chemical Fields

Material Science and Supramolecular Chemistry

Potential in Sensor Development (e.g., Colorimetric Sensing)

The development of chemosensors for anion detection is a significant area of analytical chemistry. Thiourea-based receptors are particularly effective due to the ability of their N-H protons to act as hydrogen-bond donors, facilitating interaction with various anions. kent.ac.uk The integration of a nitrophenyl group into the thiourea (B124793) structure serves as a chromophoric signaling unit. This is because the strong electron-withdrawing nature of the nitro group enhances the acidity of the N-H protons, making them more effective for anion binding. mdpi.com

Upon binding with an anion, a charge transfer can occur, leading to a distinct change in the electronic properties of the molecule. researchgate.net This change often manifests as a visible color change, allowing for naked-eye detection of the target anion. mdpi.comresearchgate.net For instance, a colorimetric sensor based on a nitrophenyl thiourea-modified polyethyleneimine was developed for the detection of sulfate, fluoride, and acetate (B1210297) anions. mdpi.comresearchgate.net The addition of these anions to a solution of the sensor resulted in a color change from colorless to yellow or yellowish, which was observable visually and quantifiable using UV-vis spectroscopy. mdpi.comresearchgate.net

The mechanism involves the formation of hydrogen bonds between the thiourea's N-H groups and the anion. In the case of highly basic anions like fluoride, this can lead to deprotonation of the receptor, causing a significant shift in the absorption spectrum. kent.ac.uk Given that (2-Methyl-3-nitrophenyl)thiourea possesses both the thiourea binding site and the nitrophenyl signaling unit, it holds considerable potential for use as a colorimetric sensor for specific anions. The methyl group's position could further modulate the sensor's selectivity and sensitivity.

Agricultural and Agrochemistry Applications

Thiourea derivatives are recognized for a wide spectrum of biological activities, including applications in agriculture as fungicides, bactericides, and herbicides. nih.gov The specific substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these activities.

Thiourea derivatives have demonstrated significant potential as antifungal agents for crop protection. Their mechanism of action is often multifaceted. One primary mechanism involves the disruption of the fungal cell wall biosynthesis. The thiourea functional group can form hydrogen bonds and electrostatic interactions with essential fungal enzymes, thereby inhibiting their function. Research on cuminic acid derivatives containing a thiourea group has shown that these compounds can destroy the morphology of fungal mycelia, increase cell membrane permeability, and lead to an increase in reactive oxygen species (ROS), ultimately inhibiting fungal growth.

Studies on various synthesized thiourea derivatives have confirmed their efficacy against a range of plant pathogenic fungi. For example, in a study of nopol-derived 1,3,4-thiadiazole-thiourea compounds, derivatives showed potent activity against fungi such as Physalospora piricola and Cercospora arachidicola. nih.gov Notably, a compound closely related to the subject of this article, featuring a 2-methyl-3-nitrophenyl group, was designed and predicted to have excellent antifungal activity, underscoring the potential of this specific substitution pattern. nih.gov

| Compound Class | Target Fungi | Observed Activity/Inhibition (%) | Reference |

|---|---|---|---|

| Nopol-Thiadiazole-Thiourea Derivatives | P. piricola, C. arachidicola, A. solani | Good to excellent inhibition (up to 86.1% against P. piricola) | nih.gov |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris (biofilm growth) | Notable inhibitory effect | |

| Cuminic acid derivatives with thiourea | Valsa mali | Significant protective and curative effects |

The antibacterial potential of thiourea derivatives against various plant pathogens is another area of active research. nih.gov The mode of action can vary but often involves disruption of critical cellular processes. The thiourea core, with its C=S and N-H groups, can interact with the electronegative components of the bacterial cell envelope, such as carboxyl and phosphate (B84403) groups, leading to compromised cell integrity.

Detailed studies on specific thiourea derivatives have revealed more precise mechanisms. For example, the derivative TD4 was found to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the bacterial cell wall. Furthermore, it was shown to interfere with the bacterium's metabolic homeostasis by disrupting the NAD+/NADH balance, which is crucial for cellular respiration and energy production. The selective activity of many thiourea derivatives against Gram-positive bacteria is sometimes attributed to differences in cell wall structure, as the outer membrane of Gram-negative bacteria can act as a protective barrier. Given these established mechanisms, this compound is a plausible candidate for development as an antibacterial agent in agriculture.

| Compound/Class | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mode of Action | Reference |

|---|---|---|---|---|

| Thiourea Derivative (TD4) | MRSA, S. epidermidis | 2–16 µg/mL | Disruption of cell wall integrity; Disruption of NAD+/NADH homeostasis | |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus, S. epidermidis | 4–64 µg/mL | Inhibition of biofilm formation | |

| General Thiourea Derivatives | Gram-positive & Gram-negative bacteria | Varies | Interaction with bacterial surface |

Thiourea and its derivatives have been identified for their herbicidal and plant growth regulatory properties. nih.gov Commercially available herbicides such as methiuron (B1227913) and thiencarbazone-methyl (B109839) belong to the broader class of thiourea or sulfonylurea herbicides. The mechanism of action for many urea (B33335) and thiourea-based herbicides involves the inhibition of photosynthesis at the photosystem II (PSII) level. Sulfonylurea herbicides, a related class, act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants.

While specific studies on the herbicidal activity of this compound are not widely documented, the general activity of the thiourea class suggests its potential in this area. The particular substituents on the phenyl ring would be critical in determining its efficacy and selectivity as a herbicide. Further research would be necessary to evaluate its specific mode of action and potential for targeted weed control or plant growth regulation.

Future Research Directions and Unexplored Avenues for 2 Methyl 3 Nitrophenyl Thiourea

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of (2-Methyl-3-nitrophenyl)thiourea and its analogs is poised for significant advancement through the adoption of greener and more efficient chemical processes. nih.govrsc.org Future research should prioritize the development of methodologies that minimize environmental impact while maximizing yield and purity.

Key areas for exploration include:

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.gov Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production. nih.gov

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times and improve yields. nih.gov Their application in the synthesis of thiourea (B124793) derivatives has already shown promise and warrants further investigation for this specific compound. nih.gov

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step can significantly reduce waste and improve efficiency. rsc.org

A recent study detailed a method for synthesizing thiourea derivatives from nitrobenzene (B124822) analogs using a nickel nanoparticle catalyst immobilized on a metal-organic framework (MOF). nih.gov This approach, conducted in water at room temperature, offers a promising green alternative for producing compounds like this compound. nih.gov Another efficient method involves the simple condensation of amines and carbon disulfide in an aqueous medium. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Future research in this area should focus on:

Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and pharmacokinetic properties of new this compound analogs. researchgate.netspringernature.com This can help prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

De Novo Design: Utilizing generative AI models to design entirely new thiourea-based molecules with desired characteristics. nih.govspringernature.com These models can explore a vast chemical space to identify novel structures that may not be conceived through traditional methods. aitenea.com

Structure-Activity Relationship (SAR) Studies: Employing computational methods to gain a deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity. mdpi.com This knowledge can guide the rational design of more potent and selective compounds. biointerfaceresearch.com

For instance, ML models have already been successfully used to predict urease inhibitors, demonstrating the potential of these techniques in identifying bioactive compounds. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While thiourea derivatives are known for a broad spectrum of biological activities, the specific therapeutic potential of this compound remains largely untapped. mdpi.comnih.gov Future research should aim to identify and validate novel biological targets for this compound and explore its efficacy in various disease models.

Potential therapeutic areas for investigation include:

Anticancer Activity: Thiourea derivatives have shown promise as anticancer agents by targeting various pathways involved in cancer progression. biointerfaceresearch.commdpi.com Investigating the effect of this compound on different cancer cell lines and identifying its molecular targets could lead to the development of new cancer therapies. biointerfaceresearch.comarabjchem.org

Antimicrobial and Antiviral Properties: The thiourea scaffold is present in several antimicrobial and antiviral drugs. nih.govbiointerfaceresearch.com Screening this compound against a panel of pathogenic bacteria, fungi, and viruses could uncover new infectious disease treatments. researchgate.net

Neurodegenerative Diseases: Some thiourea-containing compounds have shown activity in models of neurodegenerative diseases. nih.gov Exploring the potential of this compound to modulate pathways involved in conditions like Alzheimer's or Parkinson's disease is a worthy avenue of research. mdpi.com

Enzyme Inhibition: Thiourea derivatives can act as inhibitors of various enzymes. biointerfaceresearch.comnih.gov Identifying specific enzymes that are potently and selectively inhibited by this compound could open up new therapeutic possibilities. nih.gov For example, nitrophenylthiourea derivatives have been identified as potent and selective beta3-adrenergic receptor agonists, suggesting potential applications in treating obesity and type II diabetes. nih.gov

Design and Synthesis of Multi-functional Thiourea-based Systems

The versatility of the thiourea moiety allows for its incorporation into more complex molecular architectures to create multi-functional systems. biointerfaceresearch.com Future research should explore the design and synthesis of such systems based on the this compound scaffold.

Examples of such systems include:

Hybrid Molecules: Combining the this compound core with other pharmacophores to create hybrid molecules with dual or synergistic biological activities. biointerfaceresearch.com This approach can be particularly useful in addressing complex diseases like cancer. biointerfaceresearch.com

Metal Complexes: Using this compound as a ligand to form coordination complexes with various metal ions. These complexes often exhibit unique biological properties and catalytic activities that are different from the free ligand. researchgate.net

Functionalized Polymers and Materials: Covalently attaching this compound to polymers or other materials to impart specific functionalities. mdpi.comnih.gov For example, a nitrophenyl thiourea-modified polyethylenimine has been developed as a colorimetric sensor for anions. mdpi.comnih.gov

Organocatalysts: Thiourea derivatives are effective organocatalysts in various asymmetric reactions. rsc.org Investigating the catalytic potential of this compound in stereoselective synthesis could be a fruitful area of research. rsc.org

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of this compound research necessitates a collaborative approach involving experts from various scientific disciplines. Fostering collaborations between chemists, biologists, pharmacologists, computational scientists, and material scientists will be crucial for accelerating progress.

Key areas for interdisciplinary collaboration include:

Academia-Industry Partnerships: Bridging the gap between fundamental research and industrial application can facilitate the translation of promising laboratory findings into real-world solutions.

International Research Consortia: Establishing international collaborations can leverage diverse expertise and resources to tackle complex research challenges.

Open Science Initiatives: Sharing data and research findings through open-access platforms can foster a more collaborative and transparent research environment, accelerating the pace of discovery. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of innovative new therapies, functional materials, and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.